molecular formula C9H11N3O B2739150 4-(Hydrazinylmethyl)-3-methoxybenzonitrile CAS No. 1314980-61-4

4-(Hydrazinylmethyl)-3-methoxybenzonitrile

Cat. No.: B2739150
CAS No.: 1314980-61-4
M. Wt: 177.207
InChI Key: IFDWIRKIOOZPMO-UHFFFAOYSA-N
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Description

4-(Hydrazinylmethyl)-3-methoxybenzonitrile is an organic compound with the molecular formula C9H10N4O It features a benzene ring substituted with a methoxy group at the 3-position, a nitrile group at the 4-position, and a hydrazinylmethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazinylmethyl)-3-methoxybenzonitrile typically involves the reaction of 4-chloromethylbenzonitrile with hydrazine hydrate in ethanol under reflux conditions. The reaction proceeds as follows:

    Starting Materials: 4-chloromethylbenzonitrile and hydrazine hydrate.

    Solvent: Ethanol.

    Reaction Conditions: Reflux.

    Product: this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinylmethyl)-3-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

    Medicinal Chemistry: The hydrazinylmethyl group can be used as a scaffold for designing new drugs, particularly anticonvulsant and anti-inflammatory agents.

    Material Science: The nitrile group and aromatic ring system can contribute to interesting electronic and structural properties, potentially useful in developing novel materials.

    Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its functional groups.

Mechanism of Action

The mechanism of action of 4-(Hydrazinylmethyl)-3-methoxybenzonitrile involves its interaction with molecular targets through its functional groups:

    Hydrazinyl Group: Can form hydrogen bonds and participate in redox reactions.

    Nitrile Group: Can act as an electrophile, participating in nucleophilic addition reactions.

    Methoxy Group: Can influence the electronic properties of the benzene ring, affecting its reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydrazinylmethyl)benzonitrile: Lacks the methoxy group, which affects its electronic properties.

    3-Methoxybenzonitrile: Lacks the hydrazinylmethyl group, reducing its potential for forming hydrogen bonds and participating in redox reactions.

Uniqueness

4-(Hydrazinylmethyl)-3-methoxybenzonitrile is unique due to the combination of its functional groups, which provide a balance of electronic and steric properties, making it versatile for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-(hydrazinylmethyl)-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-13-9-4-7(5-10)2-3-8(9)6-12-11/h2-4,12H,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDWIRKIOOZPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)CNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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